molecular formula C18H18N4O5S B2670739 N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850936-12-8

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2670739
CAS RN: 850936-12-8
M. Wt: 402.43
InChI Key: DHQFJUBYZAXYDN-UHFFFAOYSA-N
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Description

“N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the condensation reaction . For example, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives were developed by Kavitha et al .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including “this compound”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Oxadiazole derivatives are prepared by the condensation reaction . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, certain derivatives were found effective in protecting mild steel against corrosion in sulfuric acid environments. These compounds form a protective layer on the metal surface, demonstrating both physisorption and chemisorption mechanisms, as evidenced by electrochemical, gravimetric, and surface analysis techniques (Ammal et al., 2018).

Antidiabetic Activity

Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their in vitro antidiabetic activity, showing potential as α-amylase inhibitors. These findings suggest a possible application in managing diabetes through the inhibition of carbohydrate-digesting enzymes, thereby controlling blood sugar levels (Lalpara et al., 2021).

Anticancer Evaluation

Several 1,3,4-oxadiazole compounds have undergone synthesis and evaluation for their anticancer properties. Studies indicate that these compounds exhibit significant activity against various cancer cell lines, suggesting their potential use in developing new anticancer therapies (Salahuddin et al., 2014).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity against specific nematode species. This suggests their potential as lead compounds in developing new nematicides for agricultural applications (Liu et al., 2022).

Antibacterial Activity

Research on 1,3,4-oxadiazole derivatives also includes the synthesis and evaluation of their antibacterial properties. Some derivatives have demonstrated significant activity against various bacteria, highlighting their potential in developing new antibacterial agents (Rai et al., 2009).

Future Directions

Oxadiazole derivatives, including “N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-22(14-6-4-3-5-7-14)28(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(27-18)12-26-2/h3-11H,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFJUBYZAXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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